Ethyl 2-amino-3-(pyridin-2-yl)propanoate
Overview
Description
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of alanine, where the amino group is substituted with a pyridin-2-yl group
Mechanism of Action
Target of Action
Ethyl 2-amino-3-(pyridin-2-yl)propanoate, also known as 2-Amino-3-pyridin-2-yl-propionic acid ethyl ester, is a potential thrombin inhibitor . Thrombin is a serine protease that plays a crucial role in blood clotting, and it is a primary target in the treatment of thrombotic diseases.
Pharmacokinetics
The compound’s molecular weight (19423 g/mol) and LogP value (154 at 22℃ and pH6) suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting thrombin, the compound can potentially reduce the risk of thrombotic events such as strokes and heart attacks. It could be a lead compound for developing new thrombin inhibitor or anti-thrombotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(pyridin-2-yl)propanoate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction is typically carried out under nitrogen protection to prevent oxidation. Anhydrous ethanol is used as the solvent, and trifluoromethanesulfonic acid acts as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Post-reaction, the product is purified through recrystallization using organic solvents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and amino acid analogs .
Scientific Research Applications
Ethyl 2-amino-3-(pyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
Ethyl 2-amino-3-(pyridin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential as a thrombin inhibitor make it a valuable compound in both research and industrial applications .
Biological Activity
Ethyl 2-amino-3-(pyridin-2-yl)propanoate, known for its potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a thrombin inhibitor. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features an ethyl ester group, an amino group, and a pyridine ring. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound is its role as a thrombin inhibitor . Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, leading to blood clot formation. By inhibiting thrombin, this compound may reduce the risk of thrombotic events such as strokes and heart attacks. Molecular docking studies indicate that this compound interacts favorably with the active site of thrombin, suggesting a strong binding affinity that could be leveraged in anticoagulant therapies.
Anticoagulant Effects
This compound has shown significant anticoagulant properties in various studies. It has been evaluated for its potential to prevent blood clot formation through thrombin inhibition. In vitro assays demonstrated that derivatives of this compound effectively inhibited thrombin activity, making them promising candidates for drug development in anticoagulation therapy.
Immunosuppressive Activity
Some derivatives of this compound have exhibited immunosuppressive activity . This suggests potential applications in treating autoimmune diseases or in transplant medicine where modulation of the immune response is crucial.
Antidepressant Properties
Preliminary studies have indicated that this compound may possess antidepressant properties . Molecular docking simulations suggest that it may modulate neurotransmitter systems, which are often targeted in the treatment of mood disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability due to its appropriate molecular weight and LogP value. These properties suggest favorable absorption and distribution characteristics within biological systems.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Thrombin Inhibition Studies : Research demonstrated that modifications to the structure of this compound enhanced its inhibitory effects on thrombin, indicating that structural optimization is key to improving efficacy .
- Immunosuppressive Activity Evaluation : A series of derivatives were tested for their immunosuppressive effects on lymphocyte proliferation, showing promising results that warrant further investigation into their mechanisms and therapeutic applications.
- Antidepressant Activity Assessment : In vivo studies assessed the behavioral effects of this compound in animal models of depression, yielding results that support its potential as an antidepressant agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Ethyl 3-(pyridin-4-yl)propanoate | Similar backbone with different pyridine position | Potentially different biological activity |
Mthis compound | Contains a methyl group instead of ethyl | Variations in solubility and reactivity |
Ethyl 4-(pyridin-3-yl)butanoate | Different alkane chain length | Different pharmacokinetic properties |
This table illustrates how structural variations among related compounds can lead to differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
ethyl 2-amino-3-pyridin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDWQEOYYRXMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403279 | |
Record name | Ethyl 3-pyridin-2-ylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103394-76-9 | |
Record name | Ethyl 3-pyridin-2-ylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.